Cas no 486427-33-2 (2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline)

2-(2-Chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline is a structurally complex tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a chloro-nitrobenzoyl moiety and dimethoxy-substituted aromatic rings, which may contribute to its reactivity and binding properties. The presence of a methoxyphenoxymethyl group enhances its solubility and stability, making it suitable for further derivatization or biological studies. This compound is of interest for its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or cardiovascular pathways. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship studies in drug discovery.
2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline structure
486427-33-2 structure
Product Name:2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline
CAS No:486427-33-2
MF:C26H25ClN2O7
MW:512.938906431198
CID:5964152
PubChem ID:4108121
Update Time:2025-05-24

2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline
    • (2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
    • Methanone, (2-chloro-5-nitrophenyl)[3,4-dihydro-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2(1H)-isoquinolinyl]-
    • SR-01000568973-1
    • SR-01000568973
    • Oprea1_283861
    • 486427-33-2
    • (2-chloro-5-nitrophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
    • F0535-0163
    • AKOS002096294
    • AKOS021662966
    • 2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
    • Inchi: 1S/C26H25ClN2O7/c1-33-18-5-7-19(8-6-18)36-15-23-20-14-25(35-3)24(34-2)12-16(20)10-11-28(23)26(30)21-13-17(29(31)32)4-9-22(21)27/h4-9,12-14,23H,10-11,15H2,1-3H3
    • InChI Key: AVVMXXPWQAPUQW-UHFFFAOYSA-N
    • SMILES: C(C1=CC([N+]([O-])=O)=CC=C1Cl)(N1CCC2=C(C1COC1=CC=C(OC)C=C1)C=C(OC)C(OC)=C2)=O

Computed Properties

  • Exact Mass: 512.1350288g/mol
  • Monoisotopic Mass: 512.1350288g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 7
  • Complexity: 744
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • Density: 1.316±0.06 g/cm3(Predicted)
  • Boiling Point: 687.6±55.0 °C(Predicted)
  • pka: -3.63±0.40(Predicted)

2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline Related Literature

Additional information on 2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline

Introduction to 2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 486427-33-2)

2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 486427-33-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the tetrahydroisoquinoline class, a structural motif known for its broad spectrum of biological activities. The compound’s unique chemical architecture, featuring a benzoyl group substituted with chloro and nitro functionalities on the aromatic ring, combined with methoxy and phenoxy substituents on the tetrahydroisoquinoline core, makes it a promising candidate for further investigation in drug discovery.

The benzoyl group at the 2-position introduces a polar moiety that can enhance solubility and interact with biological targets through hydrogen bonding. The presence of both chloro and nitro substituents on the aromatic ring suggests potential electronic effects that could modulate the compound’s reactivity and binding affinity. Additionally, the 6,7-dimethoxy and 1-(4-methoxyphenoxy)methyl groups contribute to the molecule’s complexity and may play critical roles in its pharmacological properties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have indicated that this molecule may interact with various protein targets, including enzymes and receptors involved in neurological disorders. The tetrahydroisoquinoline core is particularly interesting due to its structural similarity to several bioactive natural products and synthetic drugs that exhibit therapeutic effects.

In the context of medicinal chemistry, the synthesis of this compound represents a significant achievement. The multi-step synthetic route involves careful manipulation of functional groups while maintaining regioselectivity. The introduction of the nitro group, followed by reduction or further functionalization, is a common strategy in drug development to enhance bioavailability and metabolic stability. The methoxyphenoxymethyl side chain adds an additional layer of complexity, potentially influencing both pharmacokinetics and pharmacodynamics.

Current research in this area focuses on exploring the potential therapeutic applications of derivatives of tetrahydroisoquinoline. Studies have shown that modifications at specific positions on the tetrahydroisoquinoline scaffold can significantly alter biological activity. For instance, analogs with altered substitution patterns have demonstrated efficacy in models of pain modulation and neuroprotection. The compound under discussion may serve as a foundation for further derivatization to optimize its pharmacological profile.

The pharmaceutical industry has long been interested in tetrahydroisoquinoline derivatives due to their reported biological activities. These include potential roles as analgesics, anticonvulsants, and agents for treating neurodegenerative diseases. The structural features of this compound make it an attractive starting point for designing new molecules with improved efficacy and reduced side effects. Furthermore, its chemical stability under various conditions enhances its suitability for formulation into pharmaceutical products.

From a chemical biology perspective, understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to study its structure-activity relationships (SAR). These studies provide valuable insights into how changes in the molecular structure can influence binding affinity and functional outcomes.

The synthesis of complex molecules like 2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline also highlights the importance of green chemistry principles in modern drug development. Optimizing synthetic routes to minimize waste and improve yields not only reduces costs but also aligns with environmental sustainability goals. Advances in catalytic methods and flow chemistry have made it possible to produce such compounds more efficiently than ever before.

Future directions in research may involve exploring the compound’s potential as an intermediate in larger synthetic schemes or as a lead compound for drug discovery programs targeting specific diseases. Collaborative efforts between synthetic chemists and biologists will be essential in validating these hypotheses through preclinical studies. The integration of high-throughput screening technologies will further accelerate the identification of novel bioactive derivatives.

In conclusion,2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1-(4-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 486427-33-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer opportunities for developing new therapeutic agents with potential applications across multiple disease areas. As research continues to uncover new biological activities associated with tetrahydroisoquinoline derivatives,this compound stands out as a promising candidate for further investigation.

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